molecular formula C5H13ClN2O B1525276 3-Amino-N-ethylpropanamide hydrochloride CAS No. 1220018-15-4

3-Amino-N-ethylpropanamide hydrochloride

Cat. No. B1525276
CAS RN: 1220018-15-4
M. Wt: 152.62 g/mol
InChI Key: XMYFSWYNWAHCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-ethylpropanamide hydrochloride is a chemical compound with the CAS Number: 1220018-15-4 . It has a molecular weight of 152.62 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-N-ethylpropanamide hydrochloride . The InChI code for this compound is 1S/C5H12N2O.ClH/c1-2-7-5(8)3-4-6;/h2-4,6H2,1H3,(H,7,8);1H .


Physical And Chemical Properties Analysis

3-Amino-N-ethylpropanamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 152.62 .

Scientific Research Applications

Synthesis of New Compounds and Their Physico-Chemical Properties

Research on derivatives similar to "3-Amino-N-ethylpropanamide hydrochloride" includes the synthesis of new (arylcarbonyloxy)aminopropanol derivatives as potential β1-adrenergic receptor antagonists, exploring their physico-chemical properties for drug development. This involves detailed analytical characterization and methodology development using pH-dependent 1H NMR spectroscopy for routine analysis of acid-base dissociation constants, crucial for new drug development (Tengler et al., 2013).

Role in Acrylamide Reduction

Another study focuses on 3-Aminopropanamide's (3-APA) role, a direct precursor to acrylamide produced in the Maillard reaction, which can reduce acrylamide formation by forming adducts through Michael addition. This finding has implications in food safety, particularly in the reduction of acrylamide, a known carcinogen in thermally processed foods (Wu et al., 2018).

Novel Reactions for Biological Activity

Research includes novel reactions of fullerene with amino acid ester hydrochlorides and carbon disulfide in the presence of Et3N, producing derivatives with biologically active amino acids, thioamide, and thiourea units. These compounds' biological activity, including their sensitivity to moisture and easy hydrolysis to amide groups, indicates their potential in biochemical applications (Wang et al., 2006).

Immunomodulatory Effects

Another angle of research is on the synthesis of 2-substituted 2-aminopropane-1,3-diols and their evaluation for immunosuppressive activity, indicating the potential of similar compounds in developing immunosuppressive drugs for organ transplantation (Kiuchi et al., 2000).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS signal word is “Warning” and hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-amino-N-ethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-2-7-5(8)3-4-6;/h2-4,6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYFSWYNWAHCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-N-ethylpropanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-N-ethylpropanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Amino-N-ethylpropanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Amino-N-ethylpropanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Amino-N-ethylpropanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Amino-N-ethylpropanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.